N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a dimethoxyphenyl group and a methylphenyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,5-dimethoxybenzaldehyde with 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(3,5-DITERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE: Similar structure but with different substituents, leading to different chemical and biological properties.
N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXY-1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE: Another related compound with variations in the aromatic substituents.
Uniqueness
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C20H20N4O3 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-13-4-6-14(7-5-13)17-11-18(23-22-17)20(25)24-21-12-15-10-16(26-2)8-9-19(15)27-3/h4-12H,1-3H3,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
UGBJKLIUUBNMRO-CIAFOILYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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